
1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide is a chemical compound with the molecular formula C9H19O3PS It is a member of the dioxaphosphorinane family, which are cyclic phosphorus-containing compounds
Preparation Methods
The synthesis of 1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of phosphorus-containing reagents and organic solvents. Industrial production methods may include large-scale reactions in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: Substitution reactions can occur at the phosphorus or sulfur atoms, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: This compound can be used in studies related to enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are crucial for regulating cellular functions.
Comparison with Similar Compounds
1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide can be compared with other similar compounds, such as:
- 1,3,2-Dioxaphosphorinane, 2-(2-ethoxyethyl)-, 2-sulfide
- 1,3,2-Dioxaphosphorinane, 2-(2-methoxyethyl)-, 2-sulfide
These compounds share similar structural features but differ in their alkyl substituents. The uniqueness of this compound lies in its specific butoxyethyl group, which can influence its reactivity and applications.
Properties
CAS No. |
651727-36-5 |
|---|---|
Molecular Formula |
C9H19O3PS |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
2-(2-butoxyethyl)-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C9H19O3PS/c1-2-3-5-10-8-9-13(14)11-6-4-7-12-13/h2-9H2,1H3 |
InChI Key |
ZRKZWYIJWODRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCP1(=S)OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531364.png)
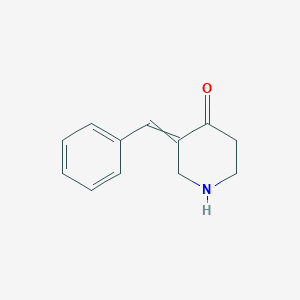
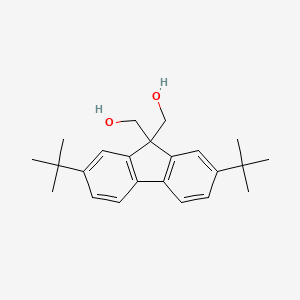


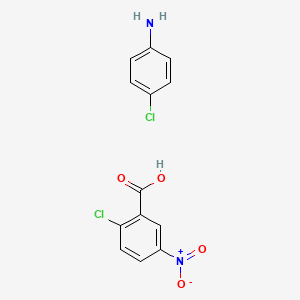
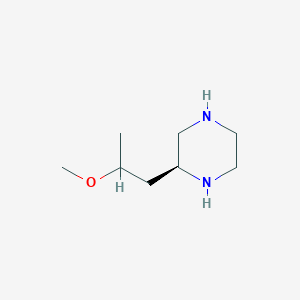
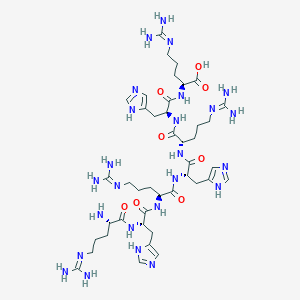

![4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12531427.png)
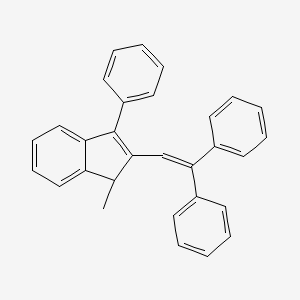

![Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone](/img/structure/B12531441.png)
![2,4-Dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12531444.png)
